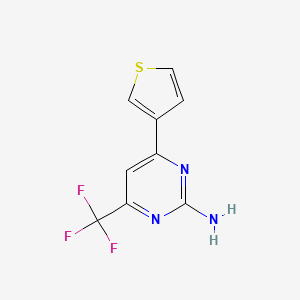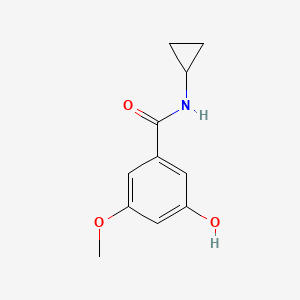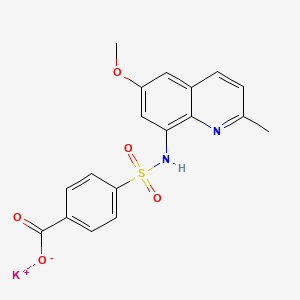
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 2, a thienyl group at position 6, and a trifluoromethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
作用機序
The mechanism of action of 2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can contribute to specific binding interactions.
類似化合物との比較
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the thienyl group, which may affect its binding properties and reactivity.
2-Amino-6-(3-thienyl)pyrimidine: Lacks the trifluoromethyl group, which may influence its lipophilicity and metabolic stability.
2-Amino-4-(trifluoromethyl)-6-methylpyrimidine: Contains a methyl group instead of a thienyl group, which may alter its electronic properties and reactivity.
Uniqueness
2-Amino-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the thienyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its binding interactions, stability, and overall reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C9H6F3N3S |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
4-thiophen-3-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-3-6(14-8(13)15-7)5-1-2-16-4-5/h1-4H,(H2,13,14,15) |
InChIキー |
KXFGDCROPMJVPL-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC(=NC(=N2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)



![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)

![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)




